molecular formula C10H17NO B1403507 Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] CAS No. 556062-54-5

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]

Cat. No.: B1403507
CAS No.: 556062-54-5
M. Wt: 167.25 g/mol
InChI Key: NXUJOZPJMSUGDY-UHFFFAOYSA-N
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Description

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] is a chemical compound with the molecular formula C10H17NO. It is characterized by a unique spirocyclic structure, which includes a bicyclic octane fused with a furan ring.

Mechanism of Action

Target of Action

The primary targets of Dihydro-spiro[8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is a core structure in the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The specific mode of action for Dihydro-spiro[8-azabicyclo[32Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .

Biochemical Pathways

The exact biochemical pathways affected by Dihydro-spiro[8-azabicyclo[32It’s known that compounds with similar structures can affect mitochondrial potential , which could indicate an impact on energy production and cellular metabolism pathways.

Result of Action

The molecular and cellular effects of Dihydro-spiro[8-azabicyclo[32Compounds with similar structures have shown nematicidal activities , indicating potential use in pest control.

Preparation Methods

The synthesis of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. This process often involves a series of stereocontrolled reactions, including cyclization and desymmetrization steps . Industrial production methods may vary, but they generally follow similar principles, focusing on achieving high yields and purity through optimized reaction conditions .

Chemical Reactions Analysis

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] has several scientific research applications:

Comparison with Similar Compounds

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] can be compared with other similar compounds, such as:

The uniqueness of dihydro-spiro[8-azabicyclo-[32

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,2'-oxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-10(12-5-1)6-8-2-3-9(7-10)11-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUJOZPJMSUGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CCC(C2)N3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]
Reactant of Route 2
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]
Reactant of Route 3
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]
Reactant of Route 4
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]
Reactant of Route 5
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]
Reactant of Route 6
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]

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